molecular formula C28H46N7O19P3S B106243 pimeloyl-CoA CAS No. 18907-20-5

pimeloyl-CoA

Cat. No. B106243
CAS RN: 18907-20-5
M. Wt: 909.7 g/mol
InChI Key: LYCRXMTYUZDUGA-UYRKPTJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pimeloyl-CoA is a molecule that plays a crucial role in various biochemical pathways in living organisms. It is an important intermediate in the biosynthesis of biotin, a vitamin that is essential for the growth and survival of many organisms.

Scientific Research Applications

Biotin Biosynthesis in Bacteria and Fungi

  • Pimeloyl-CoA plays a crucial role in the biosynthesis of biotin, a vital vitamin, in various organisms. In Escherichia coli, the conversion of pimeloyl-CoA to biotin involves multiple enzymes encoded by genes in the bio operon. The BIOH protein, involved in the synthesis of pimeloyl-CoA, was purified and characterized, providing insights into its role in biotin biosynthesis (Tomczyk et al., 2002).
  • In fungi like Aspergillus nidulans, pimeloyl-CoA is synthesized in the peroxisome via the β-oxidation cycle. This discovery marked the first implication of peroxisomal β-oxidation in biotin synthesis, suggesting diverse pathways for pimeloyl-CoA production across different organisms (Magliano et al., 2011).

Enzyme Characterization and Synthesis

  • Pimeloyl-CoA synthetase from Pseudomonas mendocina was extensively studied, providing valuable information on enzyme kinetics and structure. This research contributes to understanding the enzyme's specificity and mechanism in pimeloyl-CoA production (Binieda et al., 1999).
  • A novel soluble acyl-CoA synthetase (pimeloyl-CoA synthetase) was characterized in higher plant cells, highlighting its distinct function from membrane-bound synthetases and its role in biotin biosynthesis (Gerbling et al., 1994).

Biotin Synthesis Pathways in Various Organisms

  • The synthesis of pimeloyl-CoA and its role in biotin biosynthesis was studied in various organisms, revealing diverse pathways and mechanisms. For instance, Bacillus sphaericus uses a specific enzyme for transforming pimelate into pimeloyl-CoA (Ploux et al., 1992).
  • In Bacillus subtilis, an enzyme named BioF was shown to specifically utilize pimeloyl-CoA for biotin synthesis, indicating variations in biotin synthesis pathways even within bacterial species (Manandhar & Cronan, 2017).

properties

CAS RN

18907-20-5

Product Name

pimeloyl-CoA

Molecular Formula

C28H46N7O19P3S

Molecular Weight

909.7 g/mol

IUPAC Name

7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-7-oxoheptanoic acid

InChI

InChI=1S/C28H46N7O19P3S/c1-28(2,23(41)26(42)31-9-8-17(36)30-10-11-58-19(39)7-5-3-4-6-18(37)38)13-51-57(48,49)54-56(46,47)50-12-16-22(53-55(43,44)45)21(40)27(52-16)35-15-34-20-24(29)32-14-33-25(20)35/h14-16,21-23,27,40-41H,3-13H2,1-2H3,(H,30,36)(H,31,42)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t16-,21-,22-,23+,27-/m1/s1

InChI Key

LYCRXMTYUZDUGA-UYRKPTJQSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCC(=O)O)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCC(=O)O)O

synonyms

coenzyme A, pimeloyl-
pimeloyl-CoA
pimeloyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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